4-(Benzylamino)phenyl acetate
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Overview
Description
4-(Benzylamino)phenyl acetate is an organic compound that features a benzylamino group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenyl acetate attacks the benzyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl acetates, quinones, and various amine derivatives.
Scientific Research Applications
4-(Benzylamino)phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Benzylamino)phenyl acetate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes and receptors, modulating their activity. The acetate group may enhance the compound’s solubility and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Phenyl acetate: Lacks the benzylamino group but shares the phenyl and acetate moieties.
N-Benzylacetamide: Contains a benzyl group attached to an acetamide instead of an acetate
Uniqueness
4-(Benzylamino)phenyl acetate is unique due to the presence of both benzylamino and acetate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
[4-(benzylamino)phenyl] acetate |
InChI |
InChI=1S/C15H15NO2/c1-12(17)18-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI Key |
NXPIEVKMGSDFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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